molecular formula C24H31N3O4S B11335596 [1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11335596
M. Wt: 457.6 g/mol
InChI Key: PBOKUBCEKJJAHI-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring, introduction of the methoxyphenyl group, and the attachment of the phenylmethanesulfonylpiperidine-4-carbonyl moiety. Common reagents used in these reactions include piperazine, methoxybenzene, and phenylmethanesulfonyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the carbonyl group may yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(4-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 1-(4-METHOXYPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

(1-benzylsulfonylpiperidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H31N3O4S/c1-31-23-9-7-22(8-10-23)25-15-17-26(18-16-25)24(28)21-11-13-27(14-12-21)32(29,30)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3

InChI Key

PBOKUBCEKJJAHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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